molecular formula C27H19ClN2O2S B7695300 (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7695300
M. Wt: 471.0 g/mol
InChI Key: ZHTIDTTWIUBHMW-HZHRSRAPSA-N
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Description

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. This can result in various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one
  • Dichloroaniline : Aniline derivatives with chlorine substitutions.
  • tert-Butyl carbamate : Organic compound used in similar synthetic applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4E)-4-[[2-(4-chlorophenyl)sulfanyl-8-methylquinolin-3-yl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN2O2S/c1-16-5-3-8-19(13-16)25-29-23(27(31)32-25)15-20-14-18-7-4-6-17(2)24(18)30-26(20)33-22-11-9-21(28)10-12-22/h3-15H,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTIDTTWIUBHMW-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC3=CC4=CC=CC(=C4N=C3SC5=CC=C(C=C5)Cl)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=N/C(=C/C3=CC4=CC=CC(=C4N=C3SC5=CC=C(C=C5)Cl)C)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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